N-(5-tert-butyl-3-isoxazolyl)-N'-(2-methoxy-4-nitrophenyl)urea
描述
N-(5-tert-butyl-3-isoxazolyl)-N'-(2-methoxy-4-nitrophenyl)urea, also known as Sunitinib, is a small molecule inhibitor that targets multiple receptor tyrosine kinases (RTKs). It was first approved by the FDA in 2006 for the treatment of renal cell carcinoma and gastrointestinal stromal tumor. Since then, it has been extensively studied for its potential in treating other types of cancer and other diseases.
作用机制
N-(5-tert-butyl-3-isoxazolyl)-N'-(2-methoxy-4-nitrophenyl)urea targets multiple RTKs, including vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor (PDGFR), and stem cell factor receptor (c-KIT). By inhibiting these receptors, this compound can block the growth and spread of cancer cells and reduce the formation of new blood vessels that tumors need to grow.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including reducing tumor growth and metastasis, inhibiting angiogenesis, inducing apoptosis, and modulating the immune system. It has also been shown to have off-target effects on other proteins, such as carbonic anhydrase IX and XI.
实验室实验的优点和局限性
One advantage of N-(5-tert-butyl-3-isoxazolyl)-N'-(2-methoxy-4-nitrophenyl)urea is its ability to target multiple RTKs, making it a potentially effective treatment for a variety of cancers and other diseases. However, its off-target effects can make it difficult to study the specific effects of inhibiting a particular receptor. Additionally, its high potency can make it difficult to use in in vitro experiments, as it may require high concentrations that could have non-specific effects.
未来方向
There are several potential future directions for research on N-(5-tert-butyl-3-isoxazolyl)-N'-(2-methoxy-4-nitrophenyl)urea. One area of interest is in developing new analogs or derivatives of this compound that may have improved efficacy or reduced off-target effects. Additionally, there is interest in investigating the potential of this compound in combination with other drugs or therapies, such as immune checkpoint inhibitors or radiation therapy. Finally, there is ongoing research into the mechanisms of action of this compound and its effects on cancer cells and the immune system.
科学研究应用
N-(5-tert-butyl-3-isoxazolyl)-N'-(2-methoxy-4-nitrophenyl)urea has been extensively studied for its potential in treating various types of cancer, including renal cell carcinoma, gastrointestinal stromal tumor, and pancreatic neuroendocrine tumors. It has also been investigated for its potential in treating other diseases, such as Alzheimer's disease and pulmonary arterial hypertension.
属性
IUPAC Name |
1-(5-tert-butyl-1,2-oxazol-3-yl)-3-(2-methoxy-4-nitrophenyl)urea | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O5/c1-15(2,3)12-8-13(18-24-12)17-14(20)16-10-6-5-9(19(21)22)7-11(10)23-4/h5-8H,1-4H3,(H2,16,17,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSNCINNNDFJKKD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=NO1)NC(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。